3-Acetoxy-2',5'-dichlorobenzophenone

Description

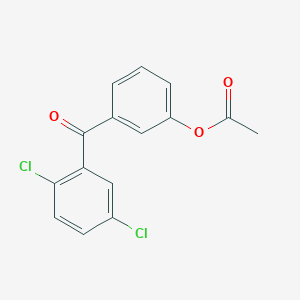

3-Acetoxy-2',5'-dichlorobenzophenone (CAS: 890100-28-4) is a halogenated benzophenone derivative characterized by an acetoxy group (-OAc) at the 3-position of one benzene ring and chlorine substituents at the 2' and 5' positions of the adjacent aromatic ring. Its molecular formula is C₁₅H₁₀Cl₂O₃, with a molecular weight of 309.14 g/mol . This compound is utilized in research settings, particularly in synthetic chemistry and material science, where its stability and reactivity are studied. Analytical methods such as NMR, HPLC, and LC-MS are employed for its characterization .

Properties

IUPAC Name |

[3-(2,5-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-8-11(16)5-6-14(13)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFNEOKVXFXQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641667 | |

| Record name | 3-(2,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-28-4 | |

| Record name | 3-(2,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acetylation of 2',5'-Dichlorobenzophenone

The most common and direct synthetic route to this compound is the acetylation of 2',5'-dichlorobenzophenone via Friedel-Crafts acylation chemistry. This involves the reaction of 2',5'-dichlorobenzophenone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

-

- Anhydrous environment to prevent hydrolysis of acetic anhydride.

- Temperature control typically between 0°C and 100°C to optimize yield and minimize side reactions.

- Stoichiometric or slight excess of acetic anhydride to drive the reaction forward.

-

- The Lewis acid activates acetic anhydride, generating a more electrophilic acetylating species.

- Electrophilic aromatic substitution occurs at the 3-position of the benzophenone ring, introducing the acetoxy group.

- Hydrochloric acid is released as a byproduct.

$$

\text{2',5'-dichlorobenzophenone} + \text{acetic anhydride} \xrightarrow[\text{anhydrous}]{\text{AlCl}_3} \text{this compound} + \text{HCl}

$$

This method is widely used due to its straightforwardness and relatively high yield, often exceeding 50% after purification steps such as recrystallization.

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance reaction control, safety, and yield. Key features include:

- Precise control of temperature, pressure, and reactant feed rates.

- Automated mixing to ensure homogeneity and reduce side reactions.

- Improved heat dissipation to maintain optimal reaction conditions.

- Higher throughput and reproducibility compared to batch processes.

This approach is particularly advantageous for the Friedel-Crafts acetylation step, allowing for efficient scale-up while maintaining product purity.

Baeyer-Villiger Oxidation Route (Alternative Method)

An alternative synthetic route involves the Baeyer-Villiger oxidation of 2,5-dichloroacetophenone to form 2,5-dichlorobenzene acetate intermediates, which can then be converted to the target acetoxybenzophenone.

-

- 2,5-dichloroacetophenone is reacted with peroxides such as hydrogen peroxide, peracetic acid, or metachloroperbenzoic acid.

- Catalysts like trifluoromethanesulfonic acid scandium are used to promote the oxidation.

- The reaction is typically carried out at room temperature in organic solvents such as methylene chloride and acetone mixtures.

-

- Mild reaction conditions.

- High selectivity and yield.

- Suitable for large-scale industrial synthesis with minimal waste generation.

-

- Hydrolysis of the acetate intermediate yields 2,5-dichlorophenol derivatives.

- Further functionalization leads to the acetoxybenzophenone structure.

This method is noted for its environmental friendliness and operational simplicity.

Preparation of 2',5'-Dichlorobenzophenone Precursor

Since this compound is derived from 2',5'-dichlorobenzophenone, the preparation of this precursor is critical.

- Friedel-Crafts aroylation of 1,4-dichlorobenzene with benzoyl chloride or substituted benzoyl chlorides in the presence of AlCl3 is the standard method.

- Reaction temperatures range from 80°C to 170°C under anhydrous conditions.

- The molar ratios of reactants and catalyst are optimized to maximize yield (up to 80% after purification).

- The reaction produces hydrogen chloride gas as a byproduct, requiring appropriate handling.

This step provides the dichlorobenzophenone core necessary for subsequent acetylation.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acetylation | 2',5'-Dichlorobenzophenone, Acetic Anhydride, AlCl3 | Anhydrous, 0–100°C | 50–70 | Direct acetylation, widely used |

| Continuous Flow Friedel-Crafts | Same as above, continuous flow reactor | Controlled temp & pressure | >70 | Industrial scale, improved efficiency |

| Baeyer-Villiger Oxidation | 2,5-Dichloroacetophenone, Peroxides, Scandium triflate | Room temp, organic solvent | 80–99 | Mild conditions, environmentally friendly |

| Friedel-Crafts Aroylation (Precursor) | 1,4-Dichlorobenzene, Benzoyl chloride, AlCl3 | 80–170°C, anhydrous | 50–80 | Precursor synthesis, essential step |

Research Findings and Analysis

- The Friedel-Crafts acetylation remains the most straightforward and cost-effective method for laboratory and industrial synthesis of this compound, with yields typically around 50–70% after purification.

- Continuous flow technology enhances reaction control and scalability, reducing reaction times and improving safety by minimizing exposure to corrosive reagents like AlCl3 and HCl gas.

- The Baeyer-Villiger oxidation route offers a greener alternative with high yields and mild conditions, suitable for large-scale production with reduced waste and energy consumption.

- The choice of method depends on factors such as desired scale, available equipment, cost constraints, and environmental considerations.

- Purification typically involves recrystallization from solvents like hexane or toluene to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’,5’-dichlorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: The acetoxy and dichloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.

Biology

- Antimicrobial Activity : Research indicates that 3-Acetoxy-2',5'-dichlorobenzophenone exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, indicating potential for use in pharmaceutical formulations aimed at treating infections .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in certain cancer cell lines, positioning it as a candidate for further therapeutic exploration .

Medicine

- Drug Development : Ongoing research aims to explore the therapeutic uses of this compound in drug formulations targeting various diseases, including cancer and infections. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent .

- Anticancer Activity : In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential role as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,5’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy and dichloro groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

4,4'-Dichlorobenzophenone (DBP/OCBP)

- Structure : Chlorines at 4 and 4' positions; lacks the acetoxy group.

- CAS : 611-99-4 (from metabolite studies) .

- Properties: Forms as a degradation product of pesticides like DDT and dicofol . Exhibits environmental persistence; detected in Baltic marine organisms . Solubility: Dissolves in polar (EPA solvent) and non-polar (methylcyclohexane) media, with UV/phosphorescence studies revealing electronic transitions .

3-Acetoxy-2',6'-dichlorobenzophenone

4-Acetoxy-2',5'-dichlorobenzophenone

Functional Group Variations

Dichlorobenzophenones with Methoxy Substituents

- Example: 3-Acetoxy-2',6'-dimethoxybenzophenone (CAS: 890100-40-0) .

Physicochemical and Environmental Behavior

Stability and Degradation

- 3-Acetoxy-2',5'-dichlorobenzophenone: The acetoxy group may undergo hydrolysis under alkaline conditions, similar to dicofol degradation at pH 9 (half-life: 26 minutes) .

- 4,4'-Dichlorobenzophenone: Degrades slowly in soil (half-life: 43 days) and forms persistent metabolites like 3-hydroxy-4,4'-dichlorobenzophenone .

Solubility and Solvent Interactions

Environmental and Toxicological Considerations

- Persistence: Chlorinated benzophenones like 4,4'-dichlorobenzophenone bioaccumulate in marine ecosystems, as observed in Baltic seals and guillemots .

- Metabolites : Acetoxy-containing derivatives may generate chlorinated benzoic acids upon hydrolysis, posing ecological risks .

Biological Activity

3-Acetoxy-2',5'-dichlorobenzophenone is a synthetic organic compound belonging to the benzophenone family, characterized by an acetoxy group and dichloro substituents. This compound has garnered interest in various fields, particularly due to its potential biological activities , including anti-inflammatory , antimicrobial , and anticancer properties . This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₀Cl₂O₃. The structure features two phenyl rings connected by a carbonyl group, with an acetoxy group at the 3-position and chlorine atoms at the 2' and 5' positions. These functional groups significantly influence its reactivity and biological activity.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory and oxidative stress pathways.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

- Antimicrobial Activity : The compound disrupts the integrity of microbial cell membranes, leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacteria and fungi. In a study assessing its effectiveness against common pathogens, the compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

This table illustrates the varying effectiveness of the compound against different microorganisms, highlighting its potential use in treating infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated that administration of the compound significantly reduced swelling and inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Study on Apoptosis Induction

In vitro experiments using human cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis revealed that the compound activates caspase pathways, suggesting its role as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-acetoxy-2',5'-dichlorobenzophenone, and how do reaction conditions influence yield?

- Methodology : Start with halogenated acetophenone precursors (e.g., 5-chloro-2-hydroxyacetophenone) and employ acetylation under controlled conditions. For example, use acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid) to introduce the acetyl group. Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization from ethanol or column chromatography. Adjust stoichiometry (e.g., 1.5–2.0 equivalents of acetylating agent) to optimize yields .

- Key Data :

| Precursor | Acetylating Agent | Solvent | Yield (%) |

|---|---|---|---|

| 5-Cl-2-OH-acetophenone | Acetic anhydride | Toluene | 65–75 |

| 2',5'-dichloro-benzophenone | Acetyl chloride | DCM | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., acetoxy at C3, chloro at C2' and C5'). Look for characteristic shifts: acetoxy protons (~2.3 ppm), aromatic protons in dichloro regions (7.0–8.0 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1760 cm) and C-Cl bonds (550–650 cm).

- X-ray Crystallography : Resolve crystal packing and molecular geometry, particularly for validating steric effects from chlorine substituents .

Q. How should researchers handle stability challenges during storage?

- Methodology : Store in amber glass under inert gas (N or Ar) at –20°C to prevent photodegradation and hydrolysis of the acetoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS. Avoid aqueous solutions unless buffered at pH 6–7 .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodology : Investigate the electronic effects of chlorine substituents using DFT calculations. Chlorine at C2' and C5' withdraw electron density, activating the acetoxy group for nucleophilic substitution. Validate with kinetic studies (e.g., varying Pd catalyst loading in Suzuki-Miyaura couplings). Compare reaction rates with non-chlorinated analogs .

- Contradictions : Some studies report reduced reactivity in polar solvents (e.g., DMF) due to steric hindrance; others suggest enhanced stability in toluene. Reconcile by testing solvent-catalyst combinations .

Q. How can researchers address discrepancies in reported toxicity data for chlorinated benzophenones?

- Methodology :

- Data Triangulation : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent studies) data. For this compound, extrapolate from EPA’s provisional toxicity values for 4,4’-dichlorobenzophenone (e.g., PAC-1: 2.1 mg/m³) .

- Contradictions : Resolve conflicting results (e.g., acute vs. chronic toxicity) by standardizing exposure models (OECD guidelines) and controlling for metabolite interference (e.g., deacetylated derivatives) .

Q. What strategies are effective for assessing environmental persistence and bioaccumulation potential?

- Methodology :

- Hydrolysis Studies : Monitor degradation in simulated environmental matrices (pH 7.4 buffer, UV light). Use HPLC to quantify half-life (>100 hours suggests high persistence) .

- QSAR Modeling : Predict log P (octanol-water partition coefficient) to estimate bioaccumulation. For this compound, log P ≈ 3.8 (calculated via ChemAxon), indicating moderate bioaccumulation risk .

- Ecotoxicity : Test against Daphnia magna (48h LC) and algal species to establish baseline toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.